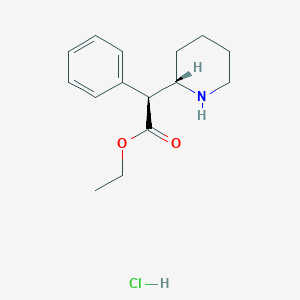

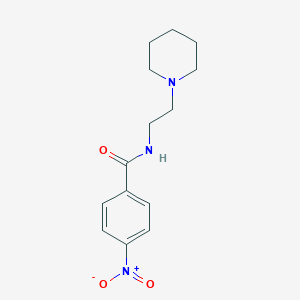

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide

Overview

Description

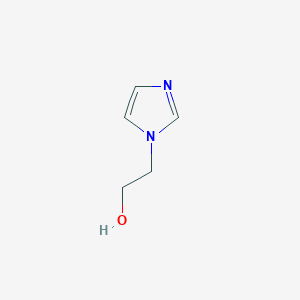

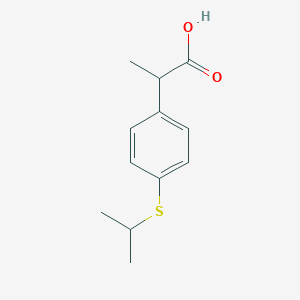

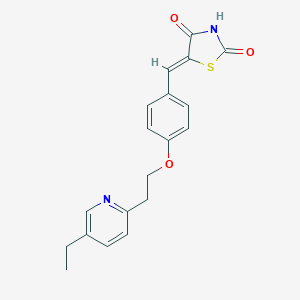

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is a chemical compound with the molecular formula C14H19N3O3 . It has a molecular weight of 277.32 . The compound is solid in physical form .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 277.32 .Scientific Research Applications

Synthesis and Biological Evaluation

- Benzamide derivatives, such as 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, have been synthesized and evaluated for their potential as prokinetic agents, particularly in the treatment of ulcers. This research has explored the incorporation of benzimidazole moieties into these compounds, aiming to enhance their anti-ulcerative activity (Srinivasulu et al., 2005).

Synthesis, Characterization, and Bioactivity

- The compound has been involved in the synthesis and characterization of novel benzamides, which include derivatives synthesized for studying their antibacterial activities. The research included metal complexes of these benzamides and their potential application as antibacterial agents (Khatiwora et al., 2013).

Anti-Acetylcholinesterase Activity

- Piperidine derivatives, related to this compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity. This research is significant in the context of developing treatments for conditions like dementia (Sugimoto et al., 1990).

QSAR Studies

- Quantitative structure-activity relationship (QSAR) studies have been conducted on derivatives of benzamides, including structures similar to this compound. These studies are crucial for understanding the molecular interactions and designing effective drugs (Al-Masoudi et al., 2011).

Development of Antagonists

- Research has been conducted on the synthesis of new CCR5 antagonists, using derivatives of benzamides. These compounds have potential applications in treating conditions like HIV (Bi, 2015).

Radiopharmaceutical Applications

- The compound has been utilized in the development of PET radioligands for receptors like 5-HT1A. This application is significant in diagnostic imaging and understanding brain function (Vandecapelle et al., 2001).

Anti-HIV Activity

- New derivatives of this compound have been synthesized and evaluated for their potential as anti-HIV agents. This research contributes to the ongoing efforts in HIV treatment development (Al-Masoudi et al., 2007).

Serotonin Receptor Agonists

- The compound has been part of the synthesis and evaluation of benzamide derivatives as serotonin 4 receptor agonists. This research has implications for gastrointestinal treatments (Sonda et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is the COX-1 enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

This compound interacts with the COX-1 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX-1 enzyme, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain signaling.

Result of Action

The inhibition of the COX-1 enzyme by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain signaling at the molecular and cellular levels.

properties

IUPAC Name |

4-nitro-N-(2-piperidin-1-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c18-14(12-4-6-13(7-5-12)17(19)20)15-8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFLFCAHZFGBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363450 | |

| Record name | 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1664-31-9 | |

| Record name | 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.